molecular formula C31H23Cl4OP B12675908 benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate CAS No. 93839-61-3

benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate

Cat. No.: B12675908
CAS No.: 93839-61-3
M. Wt: 584.3 g/mol
InChI Key: NUUYMKPMIPKVEJ-UHFFFAOYSA-M
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Description

Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is a quaternary phosphonium salt. It is primarily used in organic synthesis as a phase transfer catalyst and a Wittig reagent. This compound is known for its high solubility in water and polar solvents, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate can be synthesized through the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction typically occurs in a polar solvent such as acetonitrile or dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The reaction conditions are optimized to ensure high yield and purity. The product is often isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and alkoxide ions are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis and as a Wittig reagent for the synthesis of alkenes.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase. This enhances the reaction rate and efficiency. The compound interacts with molecular targets through its phosphonium center, which can form stable intermediates with various reactants.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common reagent in organic synthesis, used in similar reactions but lacks the benzyl group.

    Tetraphenylphosphonium chloride: Another quaternary phosphonium salt with similar properties but different substituents.

    Benzyltriethylammonium chloride: A quaternary ammonium salt used as a phase transfer catalyst, similar in function but with different chemical structure.

Uniqueness

Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is unique due to its combination of a benzyl group and a triphenylphosphonium center. This structure provides distinct reactivity and solubility properties, making it a versatile reagent in various chemical processes.

Properties

CAS No.

93839-61-3

Molecular Formula

C31H23Cl4OP

Molecular Weight

584.3 g/mol

IUPAC Name

benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate

InChI

InChI=1S/C25H22P.C6H2Cl4O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;7-2-1-3(8)5(10)6(11)4(2)9/h1-20H,21H2;1,11H/q+1;/p-1

InChI Key

NUUYMKPMIPKVEJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl

Origin of Product

United States

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